molecular formula C24H25FN4O3 B2700194 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide CAS No. 1396630-10-6

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide

Cat. No.: B2700194
CAS No.: 1396630-10-6
M. Wt: 436.487
InChI Key: PTCBVPWJCODEAQ-UHFFFAOYSA-N
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Description

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyridazine ring substituted with a fluorophenyl group, a piperidine ring, and a benzamide moiety with methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring is synthesized by reacting hydrazine with a suitable dicarbonyl compound under reflux conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, using a fluorobenzene derivative and a suitable base.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling with Benzamide: The final step involves coupling the pyridazine-piperidine intermediate with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated purification systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Pharmacology: Research focuses on its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorophenyl group and the piperidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-1-phenylmethanesulfonamide
  • N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3-methylthiophene-2-carboxamide

Uniqueness

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-3,5-dimethoxybenzamide is unique due to the presence of the 3,5-dimethoxybenzamide moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-3,5-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-31-20-13-17(14-21(15-20)32-2)24(30)26-19-8-10-29(11-9-19)23-7-6-22(27-28-23)16-4-3-5-18(25)12-16/h3-7,12-15,19H,8-11H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTCBVPWJCODEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2CCN(CC2)C3=NN=C(C=C3)C4=CC(=CC=C4)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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